
Diethyl (6-methyl-2-pyridyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (6-methyl-2-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 6-methyl-2-pyridyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-methyl-2-pyridyl)phosphonate typically involves the reaction of sodium diethylphosphite with N-methoxypyridinium methosulfate in an inert solvent at low temperatures (between -15°C to -5°C). This reaction yields this compound with a yield of approximately 69% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (6-methyl-2-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl (6-methyl-2-pyridyl)phosphonate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of diethyl (6-methyl-2-pyridyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal ions for their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Diethyl (2-pyridyl)phosphonate
- Diethyl (4-methyl-2-pyridyl)phosphonate
- Diethyl (2-pyridyl)phosphonic acid
Comparison: Diethyl (6-methyl-2-pyridyl)phosphonate is unique due to the presence of the 6-methyl group, which can influence its reactivity and binding properties compared to other pyridyl phosphonates. This structural difference can lead to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C10H16NO3P |
|---|---|
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-6-methylpyridine |
InChI |
InChI=1S/C10H16NO3P/c1-4-13-15(12,14-5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZBYNXGJVSZXAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC(=N1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
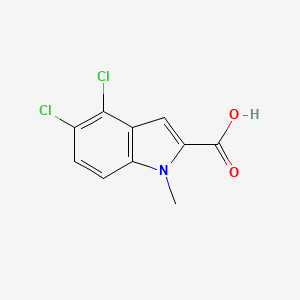
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
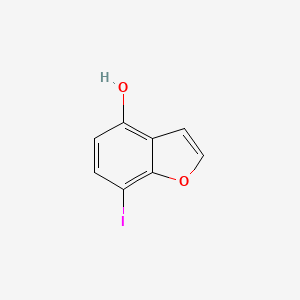
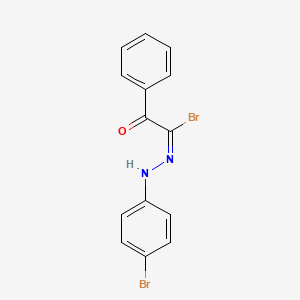
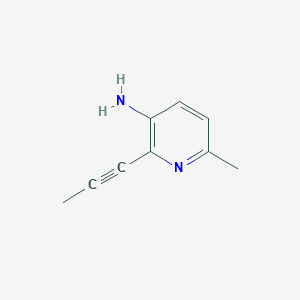
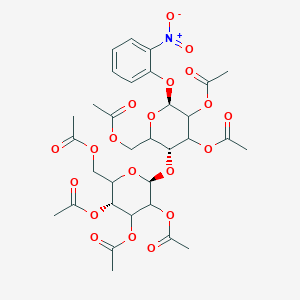
![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)

![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)



